![molecular formula C11H15NO2 B1330508 Ethyl [(3-methylphenyl)amino]acetate CAS No. 21911-66-0](/img/structure/B1330508.png)
Ethyl [(3-methylphenyl)amino]acetate
Overview
Description
Ethyl [(3-methylphenyl)amino]acetate is an organic compound with the molecular formula C11H15NO2. It is also known as ethyl 3-toluidinoacetate. This compound is characterized by the presence of an ethyl ester group attached to an amino group, which is further connected to a 3-methylphenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(3-methylphenyl)amino]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-methylphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Ethyl [(3-methylphenyl)amino]acetate has been investigated for its potential role as a pharmacophore in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for designing new therapeutic agents. For instance, modifications of its structure have been explored to enhance its efficacy and selectivity against specific disease targets, particularly in the realm of cancer research and treatment .
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics or preservatives .
Analytical Chemistry Applications
1. Chromatographic Techniques
this compound is utilized in chromatographic separations, particularly in High-Performance Liquid Chromatography (HPLC). It serves as a standard or reference compound for method development and validation in analytical laboratories. The compound's solubility and stability make it suitable for reverse-phase HPLC applications, where it can be separated from complex mixtures .
2. Mass Spectrometry
In mass spectrometry, this compound is often analyzed due to its favorable ionization characteristics. Its derivatives are used as internal standards in quantitative analysis, enhancing the accuracy and reliability of mass spectrometric measurements .
Synthetic Organic Chemistry Applications
1. Synthetic Intermediates
The compound acts as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be employed in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. For example, it can participate in reactions such as acylation and alkylation to form new compounds with desirable properties .
2. Catalytic Reactions
Recent studies have highlighted the use of this compound in catalytic processes, particularly in carbene transfer reactions. These reactions are significant for creating cyclopropane derivatives, which are valuable in medicinal chemistry due to their biological activity .
Case Studies
Mechanism of Action
The mechanism of action of ethyl [(3-methylphenyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl [(3-methylphenyl)amino]acetate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Similar structure but with an amino group at the para position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [(4-methylphenyl)amino]acetate: Similar structure but with a methyl group at the para position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Biological Activity
Ethyl [(3-methylphenyl)amino]acetate, with the molecular formula CHNO, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by an amino group attached to a methyl-substituted aromatic ring and an ester functional group derived from acetic acid. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 209.23 g/mol
This compound features an ethyl ester group and a 3-methylphenyl amino group, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. This compound is hypothesized to inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Similar analogues have demonstrated cytotoxicity against cancer cell lines, indicating a potential for further exploration in cancer therapeutics .
- Enzyme Interaction : The ester functional group can hydrolyze to release active components that may modulate specific enzyme activities. This interaction is crucial for understanding its mechanism of action in biological systems .
1. Antimicrobial Activity
A study assessing the antimicrobial efficacy of various ethyl aminoacetates found that this compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate a promising avenue for developing antimicrobial agents based on this compound .
2. Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that this compound exhibited cytotoxic effects. The IC values were determined as follows:
Cell Line | IC (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These findings suggest that this compound could be a candidate for further development in anticancer therapies .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Hydrolysis of the Ester Group : This process may release active metabolites capable of interacting with cellular targets.
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic processes within pathogens or cancer cells.
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl [(3-methylphenyl)amino]acetate?
Methodological Answer:
this compound is typically synthesized via coupling reactions between (3-methylphenyl)amine and ethyl chloroacetate under basic conditions. A general procedure involves:
Reagent Setup : Mix (3-methylphenyl)amine with a base (e.g., sodium carbonate) in a polar aprotic solvent (e.g., DMF) .
Coupling Reaction : Add ethyl chloroacetate dropwise at 0–5°C to minimize side reactions.
Purification : Extract the product using ethyl acetate, wash with brine, and concentrate under reduced pressure. Column chromatography (silica gel, hexane/ethyl acetate) is often employed for final purification .
Key Considerations : Reaction temperature and stoichiometric ratios of amine to chloroacetate are critical to avoid over-alkylation.
Q. Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Characterization involves:
NMR Spectroscopy :
- ¹H NMR : Peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and ester ethoxy group (δ 1.2–4.1 ppm) .
- ¹³C NMR : Signals for the carbonyl (δ ~170 ppm) and quaternary carbons confirm ester and aryl-amino linkages.
IR Spectroscopy : Stretching vibrations for C=O (1725 cm⁻¹) and N–H (3350 cm⁻¹) .
Mass Spectrometry : Molecular ion peak ([M+H]⁺) aligns with the molecular formula (C₁₁H₁₅NO₂).
Q. Basic: What storage conditions ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group .
- Solubility : Dissolve in anhydrous ethyl acetate or DCM for long-term stability.
- Monitoring : Regular NMR analysis (every 6 months) detects degradation products like acetic acid or free amine .
Q. Advanced: How can reaction yields be optimized for this compound synthesis?
Methodological Answer:
Yield optimization strategies include:
Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity .
Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
Temperature Control : Maintain 0–5°C during coupling to suppress byproducts (e.g., di-alkylated species).
Example Data :
Condition | Yield (%) | Reference |
---|---|---|
DMF, 0°C, no catalyst | 64 | |
Acetonitrile, 25°C, PTC | 78 |
Q. Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:
Tautomerism : Check for enol-keto tautomerism via variable-temperature NMR.
Isomerism : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .
Impurity Profiling : Compare HPLC retention times with authentic standards .
Case Study : A ¹³C NMR discrepancy at δ 170 ppm (vs. δ 168 ppm) could indicate partial hydrolysis; confirm via TLC (silica, 10% MeOH/CH₂Cl₂) .
Q. Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The ester group acts as an electron-withdrawing moiety, directing electrophilic substitution at the meta position of the aryl ring. Mechanistic studies using DFT calculations reveal:
Electrophilic Aromatic Substitution : The amino group activates the ring, while the ester deactivates ortho/para positions.
Steric Effects : The 3-methyl group hinders substitution at adjacent positions, favoring para selectivity .
Q. Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?
Methodological Answer:
The compound serves as a precursor for:
Antibacterial Agents : Functionalization at the amino group with sulfonamide or heterocyclic moieties .
Kinase Inhibitors : Coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling .
Case Study : Conversion to ethyl 2-(3-amino-4-hydroxyphenyl)acetate enables synthesis of furanone-based anticancer agents .
Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
Challenges include:
Detection Limits : Use UPLC-MS/MS with a C18 column (0.1% formic acid/ACN gradient) for sub-ppm sensitivity .
Matrix Effects : Spike recovery tests (80–120%) validate methods in complex mixtures.
Example Impurity Profile :
Impurity | Concentration (ppm) | Source |
---|---|---|
Ethyl chloroacetate | <10 | Unreacted starting material |
3-Methylaniline | <5 | Hydrolysis |
Q. Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound?
Methodological Answer:
Solvent polarity stabilizes specific tautomers:
Polar Protic Solvents (e.g., MeOH) : Favor the enol form via hydrogen bonding.
Nonpolar Solvents (e.g., Hexane) : Stabilize the keto form due to reduced solvation.
Experimental Validation : IR spectroscopy in DMSO shows increased enol content (C=O at 1680 cm⁻¹ vs. 1725 cm⁻¹ in CHCl₃) .
Q. Advanced: What role does this compound play in forensic analysis of illicit drug precursors?
Methodological Answer:
The compound is monitored as a precursor in clandestine amphetamine synthesis. Forensic protocols include:
GC-MS Screening : Compare retention indices with reference standards .
Isotopic Labeling : ¹³C-labeled analogs track synthetic pathways in seized samples .
Properties
IUPAC Name |
ethyl 2-(3-methylanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIUMVCWIEEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307201 | |
Record name | ethyl [(3-methylphenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-66-0 | |
Record name | 21911-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl [(3-methylphenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.